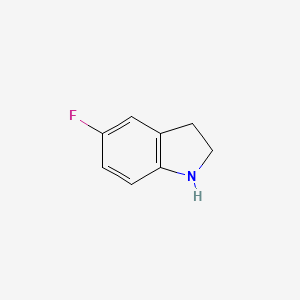

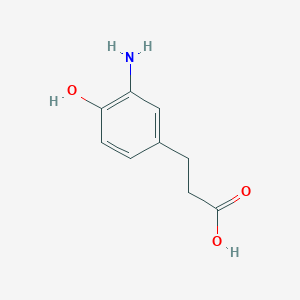

![molecular formula C8H8N2O B1304814 咪唑并[1,2-a]吡啶-2-基甲醇 CAS No. 82090-52-6](/img/structure/B1304814.png)

咪唑并[1,2-a]吡啶-2-基甲醇

概述

描述

Imidazo[1,2-a]pyridin-2-ylmethanol is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a fused imidazole and pyridine ring system. These compounds have attracted significant interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through a novel, metal-free, three-component reaction. This method allows for the regiospecific construction of the imidazo[1,2-a]pyridine core by forming C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols . Another approach involves a palladium-catalyzed cascade reaction starting from 2-(2-bromophenyl)imidazo[1,2-a]pyridines, which can lead to the formation of hybrid structures like indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones .

Molecular Structure Analysis

The molecular structures of imidazo[1,2-a]pyridine derivatives have been established through single crystal X-ray diffraction studies. These studies confirm the regiospecificity of the synthesized compounds and provide detailed insights into their molecular conformations .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including C-H bond activation and CO insertion, as part of cascade processes to form complex hybrid structures . The versatility of these compounds is further demonstrated by their ability to react with different reagents under controlled conditions to yield a wide range of substituted derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure. The presence of different substituents on the imidazo[1,2-a]pyridine core can significantly alter properties such as solubility, melting point, and reactivity. These properties are crucial for the potential application of these compounds in various domains, including drug development and materials science. Detailed characterization of these compounds is essential to understand their behavior in different environments and their suitability for specific applications .

科学研究应用

药用化学应用

咪唑并[1,2-a]吡啶,与咪唑并[1,2-a]吡啶-2-基甲醇相关的核心结构,因其在药用化学中的广泛应用而受到认可。该支架作为抗癌、抗分枝杆菌、抗利什曼原虫、抗惊厥、抗菌、抗病毒、抗糖尿病剂等显示出有希望的结果。值得注意的是,它构成了几种上市药物(如唑咪定和唑吡坦)的基础,强调了其作为“药物偏见”支架的重要性。该支架的多功能性促使人们努力修改其结构以开发新的治疗剂,表明药物发现和开发的丰富探索领域 (Deep 等人,2016 年)。

有机合成和功能化

咪唑并[1,2-a]吡啶的合成涉及创新方法,突出了该化合物在有机化学中的重要性。最近的研究集中于开发在温和条件下使用易得的底物和催化剂合成它的新方法。这些进展不仅通过结构多样化促进生物活性的增强,而且举例说明了该化合物在新合成方法开发中的作用 (Ravi 和 Adimurthy,2017 年)。

药理性质

咪唑并[1,2-a]吡啶的药理性质已被广泛研究,揭示了其作为酶抑制剂、受体配体和抗感染剂的潜力。这项研究突出了该支架的多功能性及其在各种疾病领域为新疗法做出贡献的潜力 (Enguehard-Gueiffier 和 Gueiffier,2007 年)。

抗癌潜力

咪唑并[1,2-a]吡啶衍生物的抗癌活性已得到探索,显示出对各种癌细胞系和 CDK、VEGFR 和 PI3K 等关键靶点的抑制作用。这些发现强调了基于咪唑并[1,2-a]吡啶的类似物作为癌症治疗中先导分子的潜力,一些衍生物目前正在进行临床试验 (Goel 等人,2016 年)。

作用机制

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

未来方向

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . Therefore, the synthesis of imidazo[1,2-a]pyridines from various substrates is an area of active research . The ecological impact of the methods and the mechanistic aspects are also areas of future research .

属性

IUPAC Name |

imidazo[1,2-a]pyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-6-7-5-10-4-2-1-3-8(10)9-7/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPHYEIJSUUKEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383760 | |

| Record name | imidazo[1,2-a]pyridin-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-2-ylmethanol | |

CAS RN |

82090-52-6 | |

| Record name | imidazo[1,2-a]pyridin-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1304736.png)

acetate](/img/structure/B1304737.png)

![Ethyl 2-[(2-fluorobenzoyl)amino]acetate](/img/structure/B1304750.png)

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)